N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide is an organic compound with the molecular formula C18H21N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide typically involves the reaction of 4,6-dimethylpyrimidine with phenylcyclopentylamine in the presence of formic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the formamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-Dimethylpyrimidin-2-YL)-N-phenylacetamide
- N-(4,6-Dimethylpyrimidin-2-YL)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- N-(4,6-Dimethylpyrimidin-2-YL)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
Uniqueness
N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a phenylcyclopentyl group and a formamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-12-14(2)20-17(19-13)21-16(22)18(10-6-7-11-18)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFAKLQYYABWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.